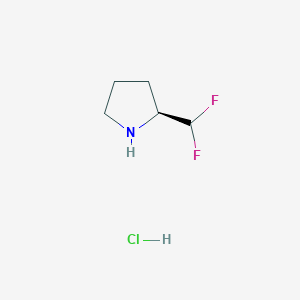

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride

Descripción general

Descripción

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride, commonly referred to as DFMPH, is a synthetic compound used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two stereoisomers, or mirror images of the same molecule, that differ in their physical and chemical properties. It is a white crystalline powder that is soluble in water and has an empirical formula of C5H10ClF2N. DFMPH has been studied extensively in both organic and inorganic chemistry and has a number of potential applications in the fields of medicine, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

(S)-2-(Difluoromethyl)pyrrolidine hydrochloride: is utilized as a building block in the synthesis of various organic compounds. Its structure allows for the activation of ketones and aldehydes towards nucleophilic addition, facilitating reactions such as aldol condensation by forming enamines .

Enamine Formation

The compound is instrumental in promoting aldol condensation of ketones and aldehydes. This is achieved through the formation of enamines, which are intermediates in the synthesis of a wide range of organic compounds .

NMR Crystallography

In the field of NMR crystallography, (S)-2-(Difluoromethyl)pyrrolidine hydrochloride has been studied for its dynamic behavior in crystallographically distinct pyrrolidine rings. This research provides insights into the influence of the crystallographic environment on molecular motion .

Ionic Liquid Crystals

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation derived from this compound has garnered interest due to their higher electrochemical stability. The compound’s modification leads to pyrrolinium-based room temperature ionic liquid crystals, which have applications in various electrochemical processes .

Metal-Free C–H Functionalization

(S)-2-(Difluoromethyl)pyrrolidine hydrochloride: is involved in metal-free direct C–H functionalization of pyrrolidine. This process is followed by N-alkylation, producing pyrrolinium moieties that serve as polar heads in mesogens, stabilizing numerous mesophases over a wide thermal range .

Pharmaceutical Dynamics

The compound exhibits differing dynamics in pharmaceutical applications, particularly in the behavior of pyrrolidine rings. Understanding these dynamics is crucial for the design and development of new pharmaceuticals with desired properties .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been associated with the cytochrome p450 enzyme . This enzyme is known to catalyze a wide range of reactions, such as hydroxylation, epoxidation, reductive dehalogenation, amine dealkylation, and sulfoxidation .

Mode of Action

The mode of action of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride involves the interaction with its targets, leading to changes at the molecular level. For instance, evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Biochemical Pathways

The compound is likely to affect the pathways involving the cytochrome p450 enzyme .

Propiedades

IUPAC Name |

(2S)-2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

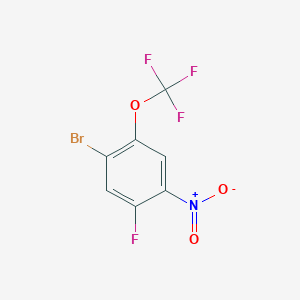

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)